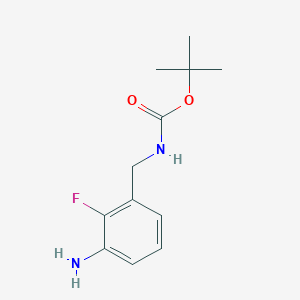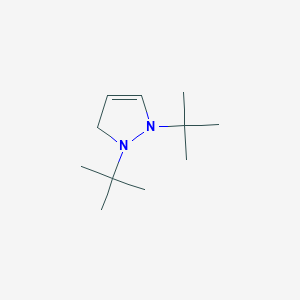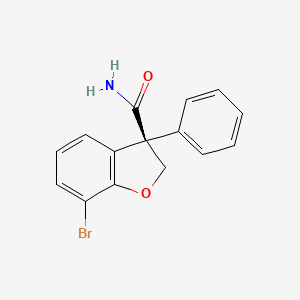![molecular formula C18H20ClN3O B12602607 (2-Chloropyridin-4-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone CAS No. 918480-38-3](/img/structure/B12602607.png)
(2-Chloropyridin-4-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-氯吡啶-4-基)[4-(1-苯乙基)哌嗪-1-基]甲酮是一种化学化合物,因其独特的结构和潜在应用而在多个科学领域引起了人们的兴趣。该化合物具有一个在2位被氯原子取代的吡啶环和一个在4位被苯乙基取代的哌嗪环,通过甲酮键连接。
准备方法
合成路线和反应条件
(2-氯吡啶-4-基)[4-(1-苯乙基)哌嗪-1-基]甲酮的合成通常涉及多步有机反应。一种常见的方法是从吡啶的氯化开始,在2位引入氯原子。接下来是哌嗪环的形成及其随后被苯乙基取代。最后一步是甲酮键的形成,通常通过缩合反应。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器,高通量筛选最佳反应条件,以及实施绿色化学原则以最大限度地减少废物并提高产量。
化学反应分析
反应类型
(2-氯吡啶-4-基)[4-(1-苯乙基)哌嗪-1-基]甲酮可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于去除含氧基团或将双键转化为单键。
取代: 吡啶环上的氯原子可以被其他亲核试剂取代,例如胺或硫醇。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 还原剂如氢化铝锂 (LiAlH₄) 和硼氢化钠 (NaBH₄) 经常被使用。
取代: 亲核取代反应通常使用像叠氮化钠 (NaN₃) 或硫脲这样的试剂在碱性条件下进行。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生酮或羧酸,而取代反应可以根据亲核试剂引入各种官能团。
科学研究应用
化学
在化学领域,(2-氯吡啶-4-基)[4-(1-苯乙基)哌嗪-1-基]甲酮被用作合成更复杂分子的构件。
生物学
在生物学研究中,该化合物因其作为药理学剂的潜力而被研究。它与生物靶标(如酶和受体)相互作用的能力使其成为药物开发的候选者。
医药
在医学中,(2-氯吡啶-4-基)[4-(1-苯乙基)哌嗪-1-基]甲酮因其治疗潜力而被研究。它可能对某些疾病具有活性,使其成为药物化学领域的研究对象。
工业
在工业应用中,该化合物可用于开发新材料,例如聚合物和涂料。其化学性质使其适用于各种工业过程。
作用机制
(2-氯吡啶-4-基)[4-(1-苯乙基)哌嗪-1-基]甲酮的作用机制涉及它与特定分子靶标的相互作用。这些靶标可能包括参与生物途径的酶、受体或其他蛋白质。该化合物的结构使其能够与这些靶标结合,潜在地调节其活性并导致各种生物效应。
相似化合物的比较
类似化合物
(2-氯吡啶-4-基)[4-(1-苯乙基)哌嗪-1-基]甲酮: 该化合物因其特定的取代模式以及同时存在吡啶环和哌嗪环而具有独特之处。
噻吩衍生物: 这些化合物也含有杂环,并且以其生物活性而闻名.
含咪唑的化合物: 与哌嗪类似,咪唑是一个含氮原子的五元环,这些化合物因其治疗潜力而被研究.
独特之处
(2-氯吡啶-4-基)[4-(1-苯乙基)哌嗪-1-基]甲酮的独特之处在于其氯化吡啶环和取代的哌嗪环的组合。这种结构提供了与其他类似化合物不同的化学性质和潜在生物活性。
属性
CAS 编号 |
918480-38-3 |
|---|---|
分子式 |
C18H20ClN3O |
分子量 |
329.8 g/mol |
IUPAC 名称 |
(2-chloropyridin-4-yl)-[4-(1-phenylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H20ClN3O/c1-14(15-5-3-2-4-6-15)21-9-11-22(12-10-21)18(23)16-7-8-20-17(19)13-16/h2-8,13-14H,9-12H2,1H3 |
InChI 键 |
OOFOGZCDJXFKFP-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)C(=O)C3=CC(=NC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(4-phenylphenyl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12602525.png)
![Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate](/img/structure/B12602532.png)

![N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12602544.png)
![1-(Dimethoxyphosphoryl)propyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12602547.png)


![(2S,4R)-rel-1-[(1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentyl]-2-[4-(trifluoromethyl)phenyl]-4-piperidineacetic acid](/img/structure/B12602567.png)
![2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine](/img/structure/B12602573.png)
![1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene](/img/structure/B12602579.png)
![2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid](/img/structure/B12602595.png)


![4-[1-(2-Aminophenyl)-2,6-diphenyl-1,4-dihydropyridin-4-yl]phenol](/img/structure/B12602612.png)
